(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a specialized organoboron compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a fluorine atom, along with a boronic acid functional group. Its unique structure allows for diverse reactivity in chemical reactions, making it a valuable building block in medicinal chemistry and materials science.
This compound can be synthesized from commercially available precursors, specifically 2-ethoxy-5-fluoropyridine and boron-containing reagents. The synthesis typically involves palladium-catalyzed borylation reactions, which are well-established methods in organic chemistry.
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is classified as a boronic acid derivative. Boronic acids are known for their ability to form stable complexes with diols and are widely used in various synthetic applications, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
The synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid primarily involves the following method:
In an industrial setting, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process. These reactors provide precise control over reaction conditions such as temperature and pressure, optimizing yields and purity.
The molecular structure of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid features:
The molecular formula is CHB F N O, and its molecular weight is approximately 211.01 g/mol. The compound's structure can be visualized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is primarily involved in:
The conditions for these reactions typically involve:
The major products from these reactions are valuable intermediates used in pharmaceuticals and agrochemicals.
The mechanism of action during Suzuki-Miyaura coupling involves several key steps:
This multi-step process is crucial for forming new carbon-carbon bonds efficiently.
Relevant data includes melting point, boiling point, and spectral data obtained from NMR and IR analyses, which provide insights into its structural characteristics.
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid has several scientific uses:
The integration of boronic acids into medicinal chemistry represents a paradigm shift in drug design, overcoming initial concerns about potential toxicity through rigorous scientific validation. The pivotal milestone was the 2003 FDA approval of bortezomib, a peptide-like proteasome inhibitor used for multiple myeloma treatment. This breakthrough demonstrated boronic acids' capacity to form reversible covalent bonds with biological targets, enhancing binding specificity and pharmacokinetic profiles [5]. Subsequent developments yielded ixazomib (2015), an oral proteasome inhibitor, and vaborbactam (2017), a β-lactamase inhibitor that restores antibiotic efficacy against resistant bacteria. Vaborbactam’s cyclic boronic acid structure exemplifies the innovative use of boron’s vacant p-orbital for molecular recognition [5]. These successes stimulated extensive research into boron-containing scaffolds, with over 20% of modern pharmaceuticals now incorporating fluorine or boron moieties to optimize bioactivity. The synthetic versatility of boronic acids—particularly through Suzuki-Miyaura cross-coupling—enables efficient construction of complex pharmacophores, positioning them as privileged structures in targeted therapeutics.
Table 1: Key FDA-Approved Boronic Acid Therapeutics
Compound | Approval Year | Therapeutic Use | Molecular Target |
---|---|---|---|
Bortezomib | 2003 | Multiple myeloma | Proteasome |
Ixazomib | 2015 | Multiple myeloma | Proteasome |
Vaborbactam | 2017 | Antibiotic resistance (combined therapy) | β-Lactamase |
Pyridinylboronic acids exhibit distinctive physicochemical behaviors arising from the interplay between boron’s electron deficiency and the pyridine ring’s aromatic system. The trigonal planar geometry of the boronic acid group (–B(OH)₂) readily converts to tetrahedral anionic forms at physiological pH (>pKₐ), enhancing water solubility and molecular recognition capabilities. This equilibria is critically influenced by substituents:
Trigonal form (neutral): R–B(OH)₂ ⇌ Tetrahedral form (anionic): R–B(OH)₃⁻
Electron-withdrawing groups (e.g., fluorine) adjacent to boron significantly reduce pKₐ values by stabilizing the tetrahedral anion. For instance, meta-trifluoromethylphenylboronic acid exhibits pKₐ 8.2 versus phenylboronic acid’s pKₐ 8.8 due to the –CF₃ group’s –I effect [3]. In contrast, ortho-substituted analogs like 2-ethoxy-5-fluoropyridinylboronic acid display sterically driven pKₐ elevation (e.g., pKₐ >9.0) because bulky groups hinder solvation and tetrahedral transition [3]. Spectroscopically, ¹⁷O NMR studies reveal characteristic downfield shifts (>30 ppm) for boron-bound oxygen atoms upon fluorination, confirming enhanced Lewis acidity [3]. Computationally, density functional theory (DFT) analyses of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid indicate a boron-centered LUMO (-1.8 eV) and reduced HOMO-LUMO gap (5.1 eV), promoting electrophilic reactivity [1] [7].
Table 2: Structural and Electronic Parameters of Pyridinylboronic Acids
Compound | pKₐ | B–O Bond Length (Å) | LUMO Energy (eV) | TPSA (Ų) |
---|---|---|---|---|
Phenylboronic acid | 8.8 | 1.36 | -0.9 | 40.5 |
3-(Trifluoromethyl)phenylboronic acid | 8.2 | 1.34 | -1.5 | 40.5 |
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | >9.0 | 1.38* | -1.8* | 53.4* |
The strategic placement of ethoxy and fluorine substituents on pyridine boronic acids profoundly modulates steric, electronic, and metabolic properties, enabling tailored applications in synthetic chemistry and drug design.
Modulates lipophilicity (logP +0.4 vs. unsubstituted analog), improving membrane permeability in cell-based assays [4].
Fluorine Atom (–F):At the meta position relative to boron (e.g., 5-fluoro-4-borono-2-ethoxypyridine), fluorine exerts potent inductive effects (–I):
Table 3: Substituent Effects on Pyridinylboronic Acid Reactivity
Substituent Position | Steric Impact | Electronic Effect (Hammett σ) | Suzuki Coupling Yield (%) |
---|---|---|---|
None (parent compound) | Minimal | 0.00 | 68 |
2-Ethoxy | High (A-value: 1.1) | -0.24 (π-donation) | 74 |
5-Fluoro | Low | +0.43 (–I/+R) | 87 |
2-Ethoxy-5-fluoro | High + Low | +0.19 (net) | 92 |
Data consolidated from [2] [3] [8]
The synergy between these groups is exemplified in optimized drug intermediates like (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (CAS# 1309982-57-7), where ethoxy blocks undesired metalation sites while fluorine amplifies electrophilicity for C–C bond formation [8]. Such engineered motifs underpin novel antiviral agents, including imidazo[1,2-a]pyridine-based arenavirus inhibitors exhibiting sub-nanomolar potency [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: